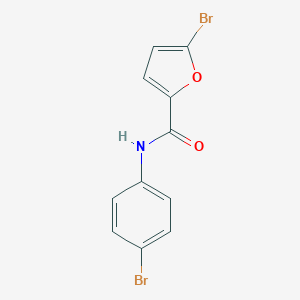

5-bromo-N-(4-bromophenyl)furan-2-carboxamide

Vue d'ensemble

Description

5-bromo-N-(4-bromophenyl)furan-2-carboxamide is an organic compound with the CAS Number: 58472-54-1. It has a molecular weight of 344.99 . This compound is in the form of a powder and is typically stored at room temperature .

Synthesis Analysis

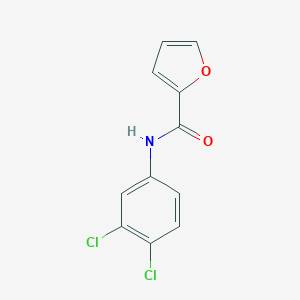

The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding 94% of the product . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) .Chemical Reactions Analysis

The compound was involved in a Suzuki-Miyaura cross-coupling reaction during its synthesis . Further chemical reactions involving this compound are not mentioned in the available data.Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 154-155°C .Applications De Recherche Scientifique

Antibacterial Activity

5-bromo-N-(4-bromophenyl)furan-2-carboxamide has been studied for its antibacterial properties. It has been screened against various XDR pathogens like CRAB, CRKP, CREC, and MRSA by the agar well diffusion method, showing potential as a treatment for resistant bacterial infections .

Crystal Energy Analysis

The compound has been used in crystallography to study the energy forces in crystal structures. The Crystal Explorer tool utilized this compound to build energetic frameworks, which is crucial in understanding molecular interactions within crystals .

Pharmaceutical Production

Furan derivatives, including 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, are used in the synthesis of various pharmaceuticals. Their unique chemical structure makes them suitable for creating a wide range of medicinal products .

Resin and Lacquer Production

These compounds are also employed in the production of resins and lacquers, indicating their versatility in industrial applications beyond pharmaceuticals .

Agrochemical Development

The chemical properties of furan carboxamide derivatives make them suitable candidates for developing agrochemicals, potentially aiding in plant protection and crop yield improvement .

Antiviral Research

Studies have shown that furan-carboxamide derivatives can be potent inhibitors of viruses like the influenza A H5N1 virus, suggesting a role for 5-bromo-N-(4-bromophenyl)furan-2-carboxamide in antiviral drug development .

Cancer Research

Carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer potential against various human cancer cell lines, indicating that similar compounds like 5-bromo-N-(4-bromophenyl)furan-2-carboxamide may hold promise in oncological research .

Anti-Microbial Activity

In addition to antibacterial properties, furan derivatives exhibit a broad spectrum of anti-microbial activities, including antifungal and antiviral effects, which could be applicable to 5-bromo-N-(4-bromophenyl)furan-2-carboxamide .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The compound has been investigated for its in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . It was found to be particularly effective against NDM-positive bacteria A. baumannii compared to various commercially available drugs . Docking studies and MD simulations further validated its activity, expressing the active site and molecular interaction stability . This suggests potential future directions in the development of new antibacterial agents.

Mécanisme D'action

Target of Action

The primary targets of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide are clinically isolated drug-resistant bacteria, including A. baumannii , K. pneumoniae , E. cloacae , and S. aureus .

Mode of Action

baumannii . The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition or death .

Result of Action

The result of the action of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide is the inhibition of the growth of certain drug-resistant bacteria. It has been found to be particularly effective against NDM-positive bacteria A. baumannii . This suggests that the compound may have potential use in the treatment of infections caused by these bacteria.

Propriétés

IUPAC Name |

5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVXVNWPAMSLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351618 | |

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58472-54-1 | |

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)